molecular formula C21H34O2 B14408110 Octyl 2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 82859-85-6

Octyl 2-[4-(2-methylpropyl)phenyl]propanoate

Cat. No.: B14408110
CAS No.: 82859-85-6
M. Wt: 318.5 g/mol
InChI Key: MKLFYFVVXDTVGT-UHFFFAOYSA-N
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Description

Octyl 2-[4-(2-methylpropyl)phenyl]propanoate is an ester compound with the molecular formula C21H34O2 . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular ester is derived from the combination of an octyl group and a propanoate group attached to a phenyl ring with a 2-methylpropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-[4-(2-methylpropyl)phenyl]propanoate typically involves the esterification reaction between an alcohol and a carboxylic acid. In this case, octanol reacts with 2-[4-(2-methylpropyl)phenyl]propanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Octyl 2-[4-(2-methylpropyl)phenyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Octyl 2-[4-(2-methylpropyl)phenyl]propanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The ester linkage can also be involved in the formation of hydrogen bonds and other interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 2-[4-(2-methylpropyl)phenyl]propanoate is unique due to its specific structure, which combines an octyl group with a phenyl ring substituted with a 2-methylpropyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in perfumes, flavoring agents, and scientific research .

Properties

CAS No.

82859-85-6

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

octyl 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C21H34O2/c1-5-6-7-8-9-10-15-23-21(22)18(4)20-13-11-19(12-14-20)16-17(2)3/h11-14,17-18H,5-10,15-16H2,1-4H3

InChI Key

MKLFYFVVXDTVGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C

Origin of Product

United States

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